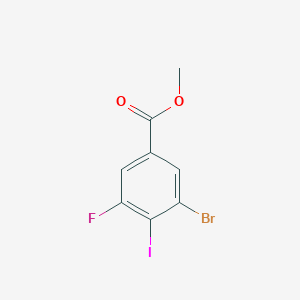
Methyl 3-Bromo-5-fluoro-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Bromo-5-fluoro-4-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, along with a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and iodination of benzoic acid derivatives. The typical synthetic route involves:
Bromination: Introduction of a bromine atom into the benzoic acid derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine or an iodinating reagent like N-iodosuccinimide (NIS).
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-Bromo-5-fluoro-4-iodobenzoate can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzylic alcohols.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzylic alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: Methyl 3-Bromo-5-fluoro-4-iodobenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. It serves as an intermediate in the synthesis of drugs and other bioactive compounds .
Industry: In the chemical industry, it is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5-fluoro-4-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms biaryl products through the formation of carbon-carbon bonds facilitated by palladium catalysts .
Comparison with Similar Compounds
Methyl 3-Bromo-4-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-Bromo-5-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-Iodobenzoate: Similar structure but lacks both bromine and fluorine atoms.
Uniqueness: Methyl 3-Bromo-5-fluoro-4-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives .
Properties
Molecular Formula |
C8H5BrFIO2 |
|---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |
InChI Key |
MDCHLIXOERVCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


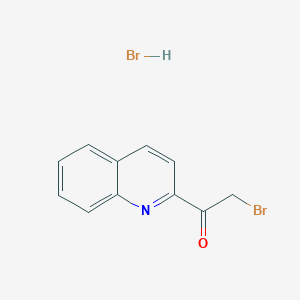
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)

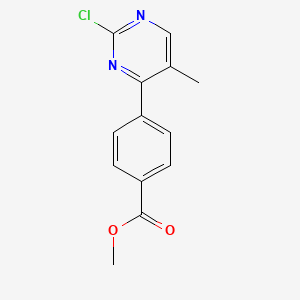
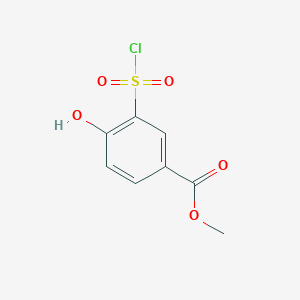
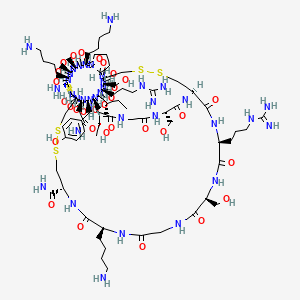
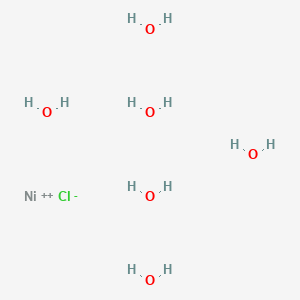

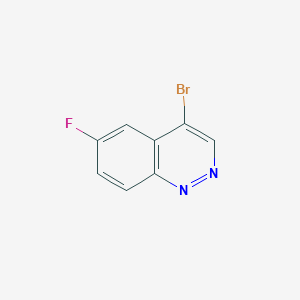
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

